Cas no 1334377-32-0 (1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)

1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide
- 1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- 1-(3-(Furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- 1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- 1334377-32-0
- F5882-5454
- (E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- AKOS024526964
- VU0527602-1
-
- インチ: 1S/C17H20N4O4/c1-12-19-15(25-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+
- InChIKey: MNVVWHNDLPACDT-SNAWJCMRSA-N
- ほほえんだ: O=C(C1CCN(C(/C=C/C2=CC=CO2)=O)CC1)NCC1=NC(C)=NO1
計算された属性
- せいみつぶんしりょう: 344.14845513g/mol
- どういたいしつりょう: 344.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 102Ų
1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5882-5454-40mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-20μmol |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-4mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-5mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-25mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-2μmol |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-20mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-5μmol |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-2mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5882-5454-3mg |
1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334377-32-0 | 3mg |
$63.0 | 2023-09-09 |
1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamideに関する追加情報
Introduction to 1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide (CAS No. 1334377-32-0)
1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide, identified by its CAS number 1334377-32-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule represents a sophisticated fusion of heterocyclic scaffolds and functional groups, making it a promising candidate for further investigation in drug discovery and development. The structural complexity of this compound, featuring a piperidine core linked to an allyl amide moiety and a furan substituent, combined with a 3-methyl-1,2,4-triazole ring, positions it as a versatile building block for medicinal chemists.
The chemical structure of this compound is notable for its potential bioactivity. The presence of multiple aromatic and heteroaromatic rings suggests interactions with biological targets such as enzymes and receptors. Specifically, the furan ring and the triazole moiety are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The allyl amide group introduces a polar region that could facilitate binding to biological targets through hydrogen bonding or hydrophobic interactions.
In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacophores to enhance efficacy and reduce side effects. The 1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide structure aligns well with this trend. The combination of the piperidine scaffold, which is commonly found in many approved drugs due to its favorable pharmacokinetic properties, with the triazole-furan system creates a unique chemical entity with potential therapeutic applications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The 3-methyl-1,2,4-triazole ring is particularly noteworthy, as it has been shown to exhibit significant bioactivity in several disease models. For instance, derivatives of this ring system have demonstrated efficacy in inhibiting enzymes involved in cancer progression and inflammation. The furan substituent further enhances the biological potential by contributing to the molecule's solubility and ability to cross biological membranes.
The allyl amide group in the structure also plays a crucial role in determining the compound's pharmacological profile. Amides are well-known for their ability to modulate biological pathways through interactions with proteases and other enzymes. The presence of an allyl group increases the compound's metabolic stability while maintaining its bioactivity. This balance is critical for developing drugs that exhibit prolonged half-lives and reduced toxicity.
Recent advances in computational chemistry have enabled researchers to predict the bioactivity of complex molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding modes of 1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide to various biological targets. These computational approaches have already been used to screen large libraries of compounds for their potential therapeutic value.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step process requires careful optimization to ensure high yields and purity. However, the modular nature of the structure allows for easy modification at multiple points, enabling rapid exploration of analogues with different pharmacological profiles. This flexibility is particularly valuable in drug discovery programs where iterative design cycles are essential for identifying lead compounds.
In conclusion,1-(2E)-3-(furan-2-y l)prop - 2 - enoyl - N - ( 3 - methyl - 1 , 2 , 4 - oxadiazol - 5 - ylmethyl)piperidine - 4 - carboxamide (CAS No . 1334377 - 32 - 0 ) represents a promising candidate for further pharmaceutical research . Its unique structural features , combined with its potential bioactivity , make it an attractive target for medicinal chemists . As our understanding of biological pathways continues to expand , compounds like this one will play an increasingly important role in the development of novel therapeutics .
1334377-32-0 (1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide) 関連製品
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 65249-23-2(6-Bromo-1,2-dimethoxynaphthalene)
- 2680777-64-2(tert-butyl N-dicyano(methyl)methylcarbamate)
- 2034308-79-5(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)
- 2171714-62-6(4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)




